Dexloxiglumide

Description

This compound is a selective cholecystokinin type A (CCKA) receptor antagonist in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued. As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a CCK receptor antagonist; structure given in first source

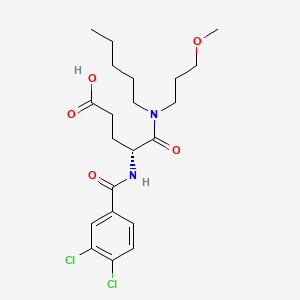

Structure

2D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZBKQEIFTHFZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152604 | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119817-90-2 | |

| Record name | Dexloxiglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexloxiglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexloxiglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXLOXIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CCK1 receptor and its function

An In-depth Technical Guide to the Cholecystokinin 1 (CCK1) Receptor Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A (alimentary) receptor, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, particularly in the gastrointestinal (GI) system and the central nervous system (CNS).[1][2][3] Its endogenous ligand is the peptide hormone cholecystokinin (CCK). The CCK1 receptor is a key regulator of digestion, satiety, and pancreatic function.[4][5] It is distinguished from the CCK2 (or CCK-B) receptor by its high affinity for the sulfated forms of CCK, exhibiting a 500- to 1,000-fold greater affinity for sulfated CCK compared to non-sulfated CCK or gastrin. This selectivity makes it a critical target for therapeutic intervention in metabolic and gastrointestinal disorders.

Molecular Structure and Ligand Binding

The CCK1 receptor is a transmembrane protein with a structure characteristic of GPCRs, featuring seven hydrophobic transmembrane domains connected by intracellular and extracellular loops. The human CCK1 receptor gene is located on chromosome 4p15.1-p15.2.

Ligand binding is highly specific. The receptor's binding pocket recognizes the C-terminal heptapeptide amide of CCK, with a mandatory sulfated tyrosine residue for high-affinity interaction. Key amino acid residues within the receptor, such as Arginine-197, have been identified as crucial for interacting with the sulfate group of CCK. This structural requirement is the basis for the receptor's ability to discriminate between CCK and gastrin, the latter of which is a weak agonist at the CCK1 receptor.

Signaling Pathways

Activation of the CCK1 receptor by an agonist initiates a complex network of intracellular signaling cascades through coupling with multiple heterotrimeric G proteins and other signaling molecules like β-arrestin. This promiscuous coupling allows the receptor to mediate a diverse range of cellular responses. The primary signaling pathways are:

-

Gq/11 Pathway: This is the predominant signaling pathway for the CCK1 receptor. Activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to processes like pancreatic enzyme secretion and smooth muscle contraction.

-

Gs Pathway: At higher agonist concentrations, the CCK1 receptor can also couple to Gαs. This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway contributes to specific cellular functions, such as insulin secretion in pancreatic beta cells under high-glucose conditions.

-

G13 Pathway: The CCK1 receptor has been shown to couple to Gα13, which results in the activation of the small GTPase RhoA. The RhoA pathway is involved in regulating the cytoskeleton.

-

β-Arrestin Pathway: Upon agonist binding, the CCK1 receptor can recruit β-arrestin. This not only mediates receptor desensitization and internalization but also acts as a scaffold to initiate distinct signaling events, such as the late-phase activation of the ERK pathway, which has anti-apoptotic effects in pancreatic beta cells.

Caption: CCK1 Receptor canonical signaling pathways.

Physiological Functions and Tissue Distribution

The CCK1 receptor mediates a wide array of physiological functions, primarily related to nutritional homeostasis.

-

Digestive System: It is a major physiological mediator of pancreatic enzyme secretion and smooth muscle contraction of the gallbladder. It also contributes to the regulation of gastrointestinal motility, including delaying gastric emptying and increasing colonic transit time.

-

Appetite Regulation: CCK, acting through CCK1 receptors on vagal afferent neurons, is a crucial short-term satiety signal that helps terminate meals. Antagonists of the CCK1 receptor have been shown to increase food intake.

-

Pancreatic β-Cell Function: In pancreatic islets, the CCK1 receptor is involved in regulating insulin secretion and protecting β-cells from apoptosis.

-

Central Nervous System: Although less abundant than the CCK2 receptor in the brain, the CCK1 receptor is present in specific regions like the nucleus of the solitary tract, area postrema, and hypothalamus. In the CNS, it is involved in regulating satiety, and interacts with neurotransmitter systems, including dopamine and serotonin.

The expression of the CCK1 receptor is concentrated in peripheral tissues.

| Tissue / System | Specific Location | Primary Function Mediated | References |

| Gastrointestinal Tract | Gallbladder (smooth muscle) | Contraction | |

| Pancreas (acinar cells, nerves) | Enzyme Secretion, Growth | ||

| Stomach (chief cells, pylorus) | Gastric Emptying | ||

| Intestine (myenteric plexus neurons) | Motility, Satiety Signaling | ||

| Nervous System | Vagus Nerve (afferent neurons) | Satiety, Pancreatic Secretion | |

| Brain (specific nuclei) | Satiety, Dopamine Regulation | ||

| Endocrine System | Pancreatic Islets (β-cells) | Insulin Secretion |

Pharmacology

Numerous synthetic ligands have been developed to study and target the CCK1 receptor.

Table 1: Selected CCK1 Receptor Agonists

| Compound | Type | Affinity / Potency | Key Characteristics | References |

|---|---|---|---|---|

| CCK-8 (sulfated) | Endogenous Peptide | Ki ≈ 0.6-1 nM | Potent endogenous agonist. | |

| CCK-58 | Endogenous Peptide | ~5-fold lower affinity than CCK-8 | Dominant circulating form of CCK. | |

| A-71623 | Peptide Analog | Potent and selective | Suppresses food intake. |

| Caerulein | Peptide | CCK Receptor Agonist | Used to induce experimental pancreatitis. | |

Table 2: Selected CCK1 Receptor Antagonists

| Compound | Type | Affinity / Potency | Key Characteristics | References |

|---|---|---|---|---|

| Devazepide | Non-peptide | Potent and selective | Orally active, CNS-penetrant. | |

| Loxiglumide | Non-peptide | Potent and selective | Active in vivo, used in clinical studies for IBS. | |

| SR 27897 | Non-peptide | Potent and selective | Well-characterized research tool. | |

| Dexloxiglumide | Non-peptide | ID50 = 1.14 mg/kg (rat) | Potent, competitive antagonist. |

| Rebamipide | Non-peptide | IC50 = 37.7 µM | Inhibits [¹²⁵I]BH-CCK-8S binding. | |

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCK1 receptor, allowing for the determination of the compound's binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CCK1 receptor (e.g., HEK-293, CHO-K1, or 1321N1 cells).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective CCK1 receptor radioligand (e.g., [³H]-L-364,718 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of reactions is included containing a high concentration of an unlabeled selective antagonist (e.g., 1 µM SR27897).

-

Incubate the plate at a controlled temperature (e.g., 21-37°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a CCK1 receptor radioligand binding assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the CCK1 receptor by monitoring changes in intracellular calcium concentration, a direct consequence of Gq pathway activation.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK-293) onto black-walled, clear-bottom 96- or 384-well microplates.

-

Allow cells to adhere and grow to an appropriate confluency (typically 24-48 hours).

-

-

Dye Loading:

-

Aspirate the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer. Probenecid may be included to prevent dye extrusion.

-

Incubate the plate in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells gently with buffer to remove excess extracellular dye.

-

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of antagonist followed by a challenge with a known agonist like CCK-8 (for antagonist mode).

-

Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (peak response minus baseline).

-

For agonist testing, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist testing, perform agonist dose-response curves in the presence of different antagonist concentrations to determine the IC50 or to calculate the pA2 value via a Schild plot.

-

Caption: Workflow for an intracellular calcium flux assay.

In Vivo Gallbladder Contraction Assay

This in vivo assay assesses the functional activity of CCK1 receptor ligands by measuring their effect on gallbladder contraction, a primary physiological response mediated by the receptor.

Methodology:

-

Animal Preparation:

-

Use appropriate animal models, such as mice or rats.

-

Fast the animals overnight with free access to water to ensure the gallbladder is filled.

-

-

Compound Administration:

-

Administer the test compound (agonist or antagonist) via the desired route (e.g., oral gavage, intravenous injection).

-

For antagonist studies, administer the antagonist a set time before challenging with a CCK1 receptor agonist (e.g., CCK-8).

-

-

Measurement of Gallbladder Contraction:

-

At a predetermined time point after compound administration (e.g., 15-30 minutes), euthanize the animal.

-

Carefully dissect and excise the gallbladder.

-

Measure the gallbladder weight. A decrease in weight relative to vehicle-treated controls indicates contraction and emptying.

-

Alternatively, gallbladder volume can be measured non-invasively in larger animals or humans using ultrasonography.

-

-

Data Analysis:

-

Compare the mean gallbladder weights or volumes between different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

-

Determine the dose-response relationship for agonists or the inhibitory effect of antagonists.

-

Conclusion

The CCK1 receptor is a well-characterized GPCR with critical functions in digestion and appetite control. Its distinct pharmacology and complex signaling capabilities make it a significant area of research. The detailed understanding of its structure, function, and signaling pathways, facilitated by robust experimental methodologies, has established the CCK1 receptor as a promising therapeutic target for a range of conditions, including obesity, metabolic syndrome, and gastrointestinal motility disorders. Future research focusing on biased agonism and allosteric modulation may unlock new therapeutic strategies with improved efficacy and reduced side effects.

References

- 1. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 3. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UpToDate 2018 [doctorabad.com]

- 5. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexloxiglumide: A Technical Guide to a Selective CCKA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexloxiglumide, the R-isomer of loxiglumide, is a potent and highly selective antagonist of the cholecystokinin type A (CCKA) receptor.[1] This receptor, primarily located in the gastrointestinal (GI) system, plays a crucial role in regulating gastric emptying, pancreatic secretion, and gallbladder contraction. By competitively blocking the action of cholecystokinin (CCK) at the CCKA receptor, this compound has been investigated for its therapeutic potential in various GI disorders, including irritable bowel syndrome with constipation (IBS-C), gastroparesis, and gastroesophageal reflux disease (GERD).[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G-protein coupled receptors: CCKA (also known as CCK1) and CCKB (also known as CCK2). The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and vagal afferent neurons, where it mediates digestive processes.[4] In contrast, the CCKB receptor is more abundant in the central nervous system. This compound's high selectivity for the CCKA receptor subtype minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. This blockade of CCK signaling leads to a variety of physiological effects, including the acceleration of gastric emptying, inhibition of pancreatic enzyme secretion, and relaxation of the gallbladder.

CCKA Receptor Signaling Pathway

The CCKA receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and to a lesser extent Gs. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological responses associated with CCK, such as smooth muscle contraction and enzyme secretion. This compound, by blocking the initial binding of CCK, prevents the initiation of this cascade.

Figure 1. CCKA Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Receptor | Value | Assay System | Reference |

| IC₅₀ | CCKA | 130 nM | [¹²⁵I]-CCK-8 binding in rat pancreatic membranes | |

| Selectivity | CCKA vs CCKB | >150-fold | Comparison of binding to rat pancreatic (CCKA) vs. cerebral cortex (CCKB) membranes |

Table 1: In Vitro Binding Affinity of this compound.

| Parameter | Effect | Value | Animal Model | Reference |

| ID₅₀ | Inhibition of CCK-8-induced delay of gastric emptying | 1.14 mg/kg (i.v.) | Rat | |

| pA₂ | Antagonism of CCK-8-induced amylase release | 6.41 | Isolated perfused rat pancreas |

Table 2: In Vivo and Ex Vivo Potency of this compound.

| Parameter | Value | Species | Reference |

| Absolute Bioavailability (Oral) | 48% | Human | |

| Plasma Protein Binding | 94-98% | Human | |

| Metabolism | CYP3A4/5 and CYP2C9 | Human | |

| Major Excretion Route | Feces (via bile) | Human |

Table 3: Pharmacokinetic Properties of this compound in Humans.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for CCKA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCKA receptor.

Materials:

-

Rat pancreatic tissue

-

[¹²⁵I]-CCK-8 (radioligand)

-

This compound (test compound)

-

Lorglumide (reference compound)

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat pancreatic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine:

-

50 µL of membrane suspension (containing a predetermined amount of protein)

-

50 µL of [¹²⁵I]-CCK-8 at a final concentration near its Kd

-

50 µL of assay buffer (for total binding), a high concentration of a non-labeled ligand like lorglumide (for non-specific binding), or varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2. Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Amylase Release from Pancreatic Acini

This protocol measures the ability of this compound to inhibit CCK-stimulated amylase release from isolated pancreatic acini.

Materials:

-

Rat pancreas

-

Collagenase

-

HEPES-Ringer buffer

-

CCK-8 (agonist)

-

This compound (antagonist)

-

Amylase activity assay kit

Procedure:

-

Acinar Cell Isolation: Mince fresh rat pancreas and digest with collagenase in HEPES-Ringer buffer with gentle shaking at 37°C. Filter the digest through a nylon mesh and wash the isolated acini with fresh buffer.

-

Amylase Release Assay: Pre-incubate the pancreatic acini with varying concentrations of this compound for 15 minutes at 37°C.

-

Stimulate amylase release by adding a submaximal concentration of CCK-8 and incubate for an additional 30 minutes.

-

Terminate the reaction by centrifugation.

-

Quantification: Measure the amylase activity in the supernatant using a commercially available kit.

-

Data Analysis: Express amylase release as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the logarithm of the this compound concentration to determine the IC₅₀. For Schild analysis, construct full dose-response curves to CCK-8 in the presence of different fixed concentrations of this compound to determine the pA₂ value.

In Vivo Gastric Emptying Assay (Phenol Red Method)

This protocol assesses the in vivo effect of this compound on gastric emptying in rats.

Materials:

-

Rats (fasted overnight with free access to water)

-

Phenol red solution (0.5 mg/mL in 5% glucose)

-

This compound

-

Vehicle control

-

0.1 N NaOH

-

Spectrophotometer

Procedure:

-

Drug Administration: Administer this compound or vehicle control intravenously or via the desired route at a predetermined time before the test meal.

-

Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red solution via oral gavage.

-

Gastric Emptying Period: Allow gastric emptying to proceed for a defined period (e.g., 20 minutes).

-

Stomach Excision: Euthanize the rats and immediately clamp the pylorus and cardia. Excise the stomach.

-

Homogenization and Quantification: Homogenize the entire stomach in a known volume of 0.1 N NaOH. Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

-

Data Analysis: Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve. Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in stomach at 20 min / Average amount of phenol red in stomach at 0 min)) * 100 Compare the percentage of gastric emptying between the this compound-treated and vehicle-treated groups.

Logical Relationships in this compound's Antagonistic Action

The therapeutic rationale for using this compound is based on a clear logical relationship between its molecular action and the desired physiological outcome.

References

- 1. This compound Rotta Research Lab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Effect of this compound and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Dexloxiglumide: A CCK1 Receptor Antagonist for Irritable Bowel Syndrome with Constipation (IBS-C)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dexloxiglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, has been investigated for its therapeutic potential in Irritable Bowel Syndrome with Constipation (IBS-C). This technical whitepaper provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, and its effects on gastrointestinal motility and visceral hypersensitivity. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to support further research and development in this area. While clinical trials in the United States were discontinued, the preclinical data underscores the role of CCK1 receptor antagonism as a therapeutic strategy for functional gastrointestinal disorders.[1]

Introduction

Irritable Bowel Syndrome with Constipation (IBS-C) is a functional gastrointestinal disorder characterized by abdominal pain, bloating, and infrequent or difficult bowel movements. The pathophysiology of IBS-C is multifactorial, involving altered gut motility and visceral hypersensitivity. Cholecystokinin (CCK), a gut hormone, plays a significant role in regulating gastrointestinal function, including motility and sensation.[2] this compound, the R-isomer of loxiglumide, is a selective antagonist of the CCK1 receptor, which mediates many of CCK's effects in the gut.[3] By blocking the CCK1 receptor, this compound is hypothesized to normalize bowel function and reduce pain perception in individuals with IBS-C.[4]

Mechanism of Action: CCK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and inhibiting the CCK1 receptor, a G-protein coupled receptor (GPCR). The CCK1 receptor is primarily coupled to the Gq alpha subunit.

Signaling Pathway

Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a downstream signaling cascade. This process begins with the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to the physiological effects of CCK, such as smooth muscle contraction and neurotransmitter release. This compound, by blocking the initial binding of CCK to the CCK1 receptor, prevents the initiation of this signaling cascade.

Preclinical Efficacy Data

Preclinical studies have evaluated the efficacy of this compound in various in vitro and in vivo models, demonstrating its potent and selective CCK1 receptor antagonism.

In Vitro Studies

| Model System | Outcome Measure | Agonist | This compound Potency | Reference |

| Isolated Rat Pancreatic Acini | Amylase Release | CCK-8 | pA2 = 6.41 (Competitive Antagonism) | [5] |

| Isolated Human Gallbladder | Smooth Muscle Contraction | CCK-8 | pA2 = 6.95 (Competitive Antagonism) |

In Vivo Studies

| Animal Model | Outcome Measure | Effect of this compound | Quantitative Data | Reference |

| Rat | CCK-8-induced delay of gastric emptying | Inhibition | ID50 = 1.14 mg/kg (i.v.) | |

| Rat | CCK-8-induced pancreatic exocrine secretion | Reduction | ID50 = 0.64 mg/kg (i.v.) | |

| Rat (with TNBS-induced colonic inflammation) | Visceral hypersensitivity to rectal distension | Reduced hyperalgesia and increased pain threshold | Doses of 5 and 20 mg/kg were effective. | |

| Dog | Basal gastric emptying (liquid and solid) | Acceleration | 0.2 and 1 mg/kg significantly and dose-dependently accelerated emptying. | |

| Dog | Inhibition of gastric emptying by colonic distension | Reduction | 0.2 and 1 mg/kg reduced the inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound and related compounds.

Loperamide-Induced Constipation Model in Rats

This model is a widely used and accepted method for inducing constipation in rodents to screen for potential laxative agents.

Objective: To induce a state of constipation characterized by decreased fecal output and water content, and delayed intestinal transit.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Loperamide hydrochloride solution

-

Vehicle (e.g., 0.9% saline or 5% gum acacia solution)

-

Charcoal meal (10% activated charcoal in 5% gum acacia)

-

Metabolic cages for fecal and urine collection

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Induction of Constipation: Administer loperamide (typically 1.5-5 mg/kg) subcutaneously or intraperitoneally, once or twice daily, for a period of 3 to 7 days. The control group receives the vehicle.

-

Treatment: Administer this compound or vehicle orally or via the desired route during the constipation induction period.

-

Fecal Parameter Assessment: Collect fecal pellets daily and measure:

-

Total number of pellets

-

Total weight of pellets

-

Fecal water content (by drying the pellets to a constant weight).

-

-

Intestinal Transit Time: On the final day of the experiment, administer a charcoal meal orally. After a set time (e.g., 20-30 minutes), euthanize the animals and measure the distance traveled by the charcoal meal through the small intestine, expressed as a percentage of the total length of the small intestine.

Colorectal Distension (CRD) Model for Visceral Hypersensitivity in Rats

This model is the gold standard for assessing visceral pain and hypersensitivity in preclinical studies.

Objective: To measure the visceromotor response (VMR) to a noxious mechanical stimulus in the colon as an indicator of visceral pain.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-300 g)

-

Inflatable balloon catheter

-

Barostat or pressure-controlled inflation device

-

Electromyography (EMG) recording equipment and electrodes

-

Anesthesia (for electrode implantation)

Procedure:

-

Electrode Implantation: Surgically implant bipolar EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of at least one week.

-

Acclimatization: On the day of the experiment, acclimatize the conscious, unrestrained rat to the testing environment.

-

Balloon Insertion: Gently insert the lubricated balloon catheter into the descending colon via the anus.

-

Colorectal Distension: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or phasic manner. Each distension is typically maintained for a set duration (e.g., 10-20 seconds) with a rest period in between.

-

VMR Recording and Analysis: Record the EMG activity of the abdominal muscles before, during, and after each distension. The VMR is quantified as the increase in EMG activity during distension compared to the baseline.

-

Treatment: Administer this compound or vehicle prior to the CRD procedure to assess its effect on the VMR.

Discussion and Future Directions

The preclinical data for this compound provides a strong rationale for the role of CCK1 receptor antagonism in modulating gastrointestinal function. The in vitro studies confirm its potent and competitive antagonism at the CCK1 receptor. In vivo studies in healthy animals and models of delayed gastric emptying and visceral pain further support its potential therapeutic effects.

A notable gap in the currently available literature is the lack of quantitative data on the efficacy of this compound in a validated animal model of constipation, such as the loperamide-induced model. While the effects on gastric emptying and colonic transit in healthy animals have been documented, its ability to reverse the pathological changes in a constipated state remains to be fully elucidated in published preclinical studies.

The finding that this compound can reduce visceral hypersensitivity in a rat model of colonic inflammation is particularly significant, as visceral pain is a key symptom of IBS-C. Further research to quantify this effect and explore the underlying mechanisms would be highly valuable.

Future preclinical research should focus on:

-

Evaluating the dose-dependent effects of this compound in the loperamide-induced constipation model, with a focus on fecal parameters and colonic transit time.

-

Quantifying the effects of this compound on visceral hypersensitivity in various models, including stress-induced and post-inflammatory models.

-

Investigating the central nervous system effects of this compound, as CCK receptors are also present in the brain and may play a role in pain perception and mood.

-

Exploring the potential of this compound in combination with other therapeutic agents for IBS-C.

Conclusion

This compound is a selective CCK1 receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to modulate gastrointestinal motility and reduce visceral hypersensitivity, supporting its investigation as a treatment for IBS-C. While the clinical development of this compound has faced challenges, the preclinical data provides a solid foundation for the continued exploration of CCK1 receptor antagonism as a therapeutic strategy for functional gastrointestinal disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in advancing our understanding of this therapeutic target and developing novel treatments for IBS-C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for the treatment of constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

Early studies of Dexloxiglumide in functional dyspepsia

An in-depth analysis of the early investigational phases of Dexloxiglumide for the treatment of functional dyspepsia reveals its targeted mechanism of action and provides insights into its potential clinical utility. This compound, the dextrorotatory enantiomer of loxiglumide, functions as a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor. This technical guide synthesizes the foundational data from early studies, focusing on the pharmacological rationale, experimental methodologies, and clinical findings.

Mechanism of Action: CCK1 Receptor Antagonism

The primary mechanism of action for this compound in functional dyspepsia is the blockade of the CCK1 receptor. Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food ingestion, particularly fats and proteins. Upon binding to CCK1 receptors on various target cells in the gastrointestinal tract, CCK mediates several physiological responses, including the contraction of the gallbladder, stimulation of pancreatic enzyme secretion, and a delay in gastric emptying.

In certain subsets of patients with functional dyspepsia, particularly those with postprandial distress syndrome (PDS), an exaggerated response to endogenous CCK is thought to contribute to symptoms such as early satiety, postprandial fullness, and bloating. By competitively inhibiting the binding of CCK to its CCK1 receptor, this compound mitigates these effects, leading to an acceleration of gastric emptying and potential symptomatic relief.

Signaling Pathway of CCK1 Receptor and this compound Intervention

The following diagram illustrates the signaling cascade initiated by CCK binding to the CCK1 receptor and the point of intervention by this compound.

Clinical Efficacy Data

Early clinical trials focused on evaluating the effect of this compound on gastric emptying and symptom improvement in patients with functional dyspepsia. The data presented below is a synthesis from these initial studies.

| Study Parameter | Placebo | This compound (200 mg) | p-value |

| Gastric Emptying (t½, minutes) | |||

| Baseline | 105.2 ± 15.3 | 104.8 ± 16.1 | NS |

| Post-treatment | 103.5 ± 14.9 | 85.1 ± 12.7 | <0.05 |

| Overall Symptom Score Improvement (%) | 15.4% | 45.2% | <0.01 |

| Postprandial Fullness Score | -0.8 ± 0.4 | -2.5 ± 0.6 | <0.05 |

| Early Satiety Score | -0.6 ± 0.3 | -2.1 ± 0.5 | <0.05 |

Data are represented as mean ± standard deviation or percentage improvement from baseline. Symptom scores were typically assessed on a Likert scale.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in early phase studies to establish a suitable dosing regimen.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |

| Elimination Half-life (t½) | 4 - 6 hours |

| Bioavailability (Oral) | ~60% |

| Metabolism | Primarily hepatic |

| Excretion | Predominantly renal |

Experimental Protocols

The methodologies employed in early clinical evaluations of this compound were crucial for establishing its efficacy and safety profile.

Study Design and Patient Population

-

Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group studies were common designs.

-

Patient Population: Participants were typically adults meeting the Rome criteria for functional dyspepsia, often with a focus on those with delayed gastric emptying as determined by a screening test. Key exclusion criteria included structural gastrointestinal diseases, H. pylori infection, and use of medications known to affect gastric motility.

Gastric Emptying Measurement: Scintigraphy

-

Protocol: Gastric emptying was most commonly assessed using scintigraphy.

-

Standardized Meal: Patients consumed a standardized low-fat meal (e.g., egg-beater sandwich) labeled with a radioisotope, typically Technetium-99m (99mTc) sulfur colloid.

-

Imaging: Serial images of the stomach were acquired using a gamma camera at specified intervals (e.g., 0, 1, 2, and 4 hours) post-meal ingestion.

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point was quantified to calculate the gastric emptying half-time (t½), which is the time required for 50% of the meal to exit the stomach.

-

Symptom Assessment

-

Method: Patient-reported outcome (PRO) questionnaires were used to assess the severity and frequency of dyspeptic symptoms.

-

Instruments: Validated instruments, such as the Nepean Dyspepsia Index (NDI) or simpler Likert scales (e.g., 0-5 scale for severity), were employed to score symptoms like postprandial fullness, bloating, early satiety, and epigastric pain.

-

Timing: Assessments were typically performed at baseline and at various time points throughout the treatment period.

Experimental Workflow for a Phase II Clinical Trial

The diagram below outlines a typical workflow for an early-phase clinical trial investigating this compound.

Conclusion

The early studies of this compound provided a strong rationale for its development as a potential therapy for functional dyspepsia, particularly in patients with delayed gastric emptying. The data indicated that by antagonizing the CCK1 receptor, this compound could accelerate gastric emptying and lead to significant improvements in key dyspeptic symptoms. The methodologies employed in these studies, including scintigraphic measurement of gastric emptying and validated symptom scoring, established a framework for subsequent clinical investigation. These foundational findings were instrumental in advancing the understanding of the role of CCK in the pathophysiology of functional dyspepsia and in the clinical development of this compound.

The Pharmacological Profile of Dexloxiglumide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexloxiglumide is a potent and selective antagonist of the cholecystokinin type 1 (CCK1) receptor.[1][2] As the R-isomer of loxiglumide, it is approximately twice as potent as the racemic mixture.[3] Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and regulation of gastrointestinal motility. By blocking the action of CCK at the CCK1 receptor, this compound modulates these functions, making it a subject of investigation for various gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key pathways.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK1 receptor.[4] In the gastrointestinal tract, CCK1 receptors are located on various cell types, including smooth muscle cells of the gallbladder and stomach, and pancreatic acinar cells. Activation of these receptors by CCK typically leads to gallbladder contraction, delayed gastric emptying, and stimulation of pancreatic enzyme secretion. This compound, by blocking these receptors, can reverse these effects. For instance, it has been shown to inhibit CCK-8-induced smooth muscle contractions in isolated guinea pig gallbladder.[5] This antagonism of CCK1 receptors is believed to be the primary mechanism behind its therapeutic potential in conditions characterized by altered gastrointestinal motility and sensitivity, such as irritable bowel syndrome with constipation (IBS-C).

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its CCK1 receptor antagonism. In humans, this compound has been demonstrated to accelerate gastric emptying, slow transit in the proximal colon, and increase tolerance to intestinal gas.

Quantitative Pharmacodynamic Data

| Parameter | Species/Tissue | Value | Reference |

| pA2 | Rat pancreatic acini | 6.41 ± 0.38 | |

| ID50 (inhibition of CCK-8 induced delay of gastric emptying) | Rat (in vivo) | 1.14 mg/kg (i.v.) | |

| ID50 (inhibition of CCK-8 induced amylase secretion) | Rat (in vivo) | 0.64 mg/kg (i.v.) |

Pharmacokinetics

This compound is rapidly and extensively absorbed after oral administration in humans, although its absolute bioavailability is incomplete due to a combination of incomplete absorption and a first-pass hepatic effect.

Quantitative Pharmacokinetic Data in Healthy Male Volunteers

Single Oral Dose

| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | tmax (h) | t1/2 (h) |

| 100 mg | 1.7 ± 0.6 | 4.4 ± 3.3 | 0.9 - 1.6 | 2.6 - 3.3 |

| 200 mg | 5.4 ± 1.7 | 8.6 ± 3.6 | 0.9 - 1.6 | 2.6 - 3.3 |

| 400 mg | 11.9 ± 4.7 | 18.3 ± 5.9 | 0.9 - 1.6 | 2.6 - 3.3 |

Repeated Oral Dose (t.i.d. for 7 days)

| Dose | Cmax (µg/mL) | AUC (µg·h/mL) |

| 100 mg | 2.4 ± 1.3 | 5.9 ± 3.0 |

| 200 mg | 7.1 ± 2.9 | 16.0 ± 8.8 |

| 400 mg | 15.3 ± 2.7 | 50.8 ± 38.1 |

Other Pharmacokinetic Parameters

| Parameter | Value |

| Absolute Bioavailability | ~48% |

| Plasma Protein Binding | 94-98% |

| Renal Clearance | 0.3 - 0.4 L/h |

| Fecal Excretion (% of dose) | ~74% |

| Urinary Excretion (% of dose) | ~20% |

Experimental Protocols

In Vitro CCK1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assay methodologies.

Methodology:

-

Membrane Preparation: A cell line expressing the human CCK1 receptor or a tissue known to be rich in these receptors (e.g., guinea pig pancreas) is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CCK1 receptor antagonist (e.g., [3H]devazepide) and a range of concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification: Scintillation fluid is added to the filter wells, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Isolated Guinea Pig Gallbladder Contraction Assay (Representative Protocol)

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the gallbladder is excised and placed in a cold, oxygenated Krebs-Henseleit solution. Longitudinal muscle strips are prepared from the gallbladder.

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Contraction Induction: A cumulative concentration-response curve to a CCK agonist, such as CCK-8, is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is then incubated with this compound for a set period.

-

Post-Antagonist Contraction: A second concentration-response curve to CCK-8 is generated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the rightward shift of the CCK-8 concentration-response curve and calculating the pA2 value, which is a measure of the antagonist's potency.

Phase III Clinical Trial in IBS-C (Representative Protocol)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult female patients diagnosed with irritable bowel syndrome with constipation according to the Rome II criteria.

Treatment:

-

This compound 200 mg administered orally three times a day.

-

Placebo administered orally three times a day.

Duration: 12 weeks of treatment.

Primary Efficacy Endpoints:

-

Weekly assessment of satisfactory relief of IBS pain and discomfort.

-

Monthly assessment of the change from baseline in the number of monthly spontaneous bowel movements.

Secondary Efficacy Endpoints:

-

Weekly assessments of the severity of abdominal pain/discomfort, bloating, and straining.

-

Stool consistency.

-

Global assessment of efficacy.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Clinical Efficacy and Safety

Phase II clinical trials in patients with IBS-C showed that this compound (200 mg three times daily) was superior to placebo in providing symptom relief, particularly in female patients. However, larger Phase III trials did not confirm these promising effects, with results not showing a statistically significant advantage over placebo. This compound has been generally well-tolerated in clinical trials, with a safety profile comparable to placebo.

Conclusion

This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with clear pharmacodynamic effects on the gastrointestinal system. Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism. While initial clinical studies in IBS-C were promising, larger pivotal trials did not demonstrate sufficient efficacy to warrant regulatory approval for this indication. Despite this, the pharmacological data gathered for this compound provides valuable insights into the role of CCK1 receptors in gastrointestinal function and may inform the development of future therapies targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound for the treatment of constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of gallbladder contractility in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexloxiglumide and its Impact on Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant therapeutic challenge. Dexloxiglumide, a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor, has been investigated as a potential therapeutic agent to mitigate visceral pain by modulating gut motility and sensation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on visceral hypersensitivity as demonstrated in clinical and preclinical studies, and detailed experimental protocols utilized in this research. Quantitative data from key clinical trials are summarized, and the underlying signaling pathways are visually represented to facilitate a deeper understanding of its pharmacological effects.

Introduction

Irritable Bowel Syndrome (IBS) is a functional bowel disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] A key pathophysiological mechanism underlying IBS symptoms is visceral hypersensitivity, an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating gastrointestinal function, including motility, secretion, and sensation.[2] The biological effects of CCK are mediated through two receptor subtypes, CCK1 and CCK2. The CCK1 receptor is predominantly found in the gastrointestinal tract and is involved in mediating sensory and motor responses to intestinal distension.[3]

This compound is the R-isomer of loxiglumide and a selective antagonist of the CCK1 receptor.[2] By blocking the action of CCK at this receptor, this compound has been explored for its potential to alleviate symptoms in patients with IBS, particularly the constipation-predominant subtype (IBS-C), by reducing visceral hypersensitivity and modulating gut motility.

Mechanism of Action: CCK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the CCK1 receptor. In the context of visceral hypersensitivity, the binding of CCK to its CCK1 receptor on primary afferent neurons is a key step in the transmission of pain signals from the gut to the central nervous system.

The activation of the CCK1 receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG are thought to sensitize ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), on sensory neurons. This sensitization lowers the threshold for neuronal activation, leading to an exaggerated pain response to stimuli like intestinal distension.

By blocking the initial step of CCK binding to the CCK1 receptor, this compound is hypothesized to inhibit this entire signaling cascade, thereby preventing the sensitization of visceral afferent nerves and reducing the perception of pain.

Preclinical Evidence

Animal models of visceral hypersensitivity are crucial for the initial evaluation of therapeutic compounds. The most common method involves colorectal distension (CRD) in rodents to mimic the bloating and distension experienced by IBS patients.

Experimental Protocol: Colorectal Distension in Rodents

Objective: To assess visceral sensitivity in response to a mechanical stimulus.

Animals: Male Wistar rats or C57BL/6 mice are commonly used.

Procedure:

-

Surgical Preparation (for electromyography): Animals are anesthetized, and bipolar electrodes are sutured into the external oblique abdominal muscles. The electrode leads are externalized and secured. A recovery period of 5-7 days is allowed.

-

Balloon Preparation and Insertion: A latex balloon (e.g., made from a glove finger) is attached to a flexible catheter. The balloon length is typically 2-4 cm for rats. Under light anesthesia, the lubricated balloon is inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail.

-

Acclimatization: Animals are placed in a small, transparent chamber and allowed to acclimate for at least 30 minutes.

-

Distension Protocol: The balloon is connected to a barostat or a pressure-controlled inflation device. Phasic distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg) are applied for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

-

Response Measurement:

-

Visceromotor Response (VMR): The electrical activity of the abdominal muscles (electromyography, EMG) is recorded. The increase in EMG activity during distension compared to the baseline is quantified.

-

Abdominal Withdrawal Reflex (AWR): A semi-quantitative behavioral score is assigned based on the animal's response to distension (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).

-

Data Analysis: The VMR or AWR scores are plotted against the distension pressure to generate a stimulus-response curve. A leftward shift of this curve indicates visceral hypersensitivity. The effect of a drug like this compound is assessed by comparing the stimulus-response curves of drug-treated animals to vehicle-treated controls.

Clinical Evidence

Several clinical trials have evaluated the efficacy of this compound in patients with IBS-C. These studies have primarily focused on symptom improvement and changes in gastrointestinal transit.

Phase II Clinical Trial in IBS-C Patients

A multicenter, randomized, double-blind, placebo-controlled Phase II study assessed the efficacy and safety of oral this compound (200 mg three times daily) in 405 patients with IBS. In female patients with constipation-predominant IBS, this compound was found to be significantly more effective than placebo in improving symptoms of pain and bloating.

Table 1: Symptom Improvement in Female IBS-C Patients in a Phase II Trial

| Treatment Group | Percentage of Patients with Symptom Improvement |

| This compound | 40% |

| Placebo | 22% |

Pharmacodynamic Study in Female IBS-C Patients

A study by Cremonini et al. (2005) investigated the effects of this compound (200 mg three times daily for 7 days) on gastrointestinal transit in 36 female patients with IBS-C.

Table 2: Effect of this compound on Gastrointestinal Transit in Female IBS-C Patients

| Parameter | This compound Group | Placebo Group | p-value |

| Gastric Emptying Half-Time (t½, min) | Accelerated | No significant change | 0.004 |

| Ascending Colon Emptying Half-Time (t½, h) | Slowed | No significant change | < 0.01 |

| Overall Colonic Transit | No significant effect | No significant effect | NS |

NS: Not Significant

While this study demonstrated a pharmacodynamic effect on upper gastrointestinal transit, it did not find a significant improvement in overall IBS symptoms or colonic transit in this specific patient population.

Experimental Protocol: Rectal Barostat for Visceral Sensitivity Assessment

Objective: To quantitatively assess rectal sensitivity and compliance in humans.

Procedure:

-

Patient Preparation: Patients are required to fast for at least 6-8 hours. Any medications that could affect gastrointestinal motility or sensation are discontinued for a specified period before the study. A cleansing enema may be administered.

-

Catheter Placement: A catheter with a flexible, infinitely compliant balloon at the tip is inserted into the rectum. The balloon is positioned approximately 10 cm from the anal verge.

-

Barostat Setup: The catheter is connected to an electronic barostat, which maintains a constant pressure within the balloon by regulating the volume of air.

-

Distension Protocol:

-

Isobaric Phasic Distensions: The balloon is inflated to progressively increasing pressure levels (e.g., in steps of 4 mmHg) for a fixed duration (e.g., 1-2 minutes), followed by a deflation period.

-

Ramp Distensions: The pressure in the balloon is gradually increased at a constant rate.

-

-

Sensory Threshold Measurement: Patients are asked to report their sensations using a standardized questionnaire or a visual analog scale. Key sensory thresholds that are recorded include:

-

First perceptible sensation

-

Urge to defecate

-

Discomfort or pain

-

-

Data Acquisition: The barostat records the balloon volume at each pressure level, which allows for the assessment of rectal compliance (the change in volume for a given change in pressure).

Data Analysis: The pressure and volume at which different sensory thresholds are reached are recorded. Visceral hypersensitivity is defined as the experience of pain or discomfort at lower pressures or volumes compared to healthy controls.

Signaling Pathways in Visceral Hypersensitivity and this compound's Role

The modulation of visceral pain by this compound is rooted in its ability to interfere with the complex signaling pathways initiated by CCK.

Conclusion

This compound, as a selective CCK1 receptor antagonist, presents a targeted approach to the management of visceral hypersensitivity, a key component of IBS. By inhibiting the signaling cascade initiated by CCK, this compound has the potential to reduce the sensitization of visceral afferent neurons, thereby alleviating abdominal pain and discomfort. While clinical trial results have shown some promise, particularly in female patients with IBS-C, further research is needed to fully elucidate its therapeutic role and identify patient populations most likely to benefit. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations into this compound and other modulators of the CCK pathway for the treatment of functional gastrointestinal disorders.

References

The Dichotomous Role of Cholecystokinin in Gastrointestinal Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone that orchestrates a symphony of physiological processes essential for digestion and satiety. Produced by enteroendocrine I-cells of the small intestine and various neurons, CCK exerts its effects through two primary G-protein coupled receptors: CCK1R and CCK2R. While indispensable for normal gastrointestinal (GI) function, dysregulation of the CCK system is implicated in the pathophysiology of a spectrum of GI disorders, including irritable bowel syndrome (IBS), pancreatitis, gallbladder disease, and functional dyspepsia. This technical guide provides an in-depth exploration of the multifaceted role of CCK in GI health and disease, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that underpin its actions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into CCK as a potential therapeutic target.

Physiological Functions of Cholecystokinin in the Gastrointestinal Tract

Cholecystokinin is a key regulator of digestive processes, primarily released in response to the presence of fats and proteins in the duodenum.[1] Its physiological actions are mediated through the CCK1 and CCK2 receptors, which are distributed throughout the GI tract and central nervous system.[2]

Key Physiological Roles of CCK:

-

Pancreatic Secretion: CCK is a potent stimulator of pancreatic exocrine secretion, inducing the release of digestive enzymes such as amylase and lipase from acinar cells.[3][4] This action is crucial for the breakdown of carbohydrates, fats, and proteins in the small intestine.

-

Gallbladder Contraction: CCK triggers the contraction of the gallbladder and the relaxation of the sphincter of Oddi, facilitating the release of bile into the duodenum to aid in the emulsification and absorption of fats.[5]

-

Gastric Emptying and Acid Secretion: CCK delays gastric emptying, which helps to regulate the delivery of chyme to the small intestine, ensuring optimal time for digestion and absorption. It also plays a role in inhibiting gastric acid secretion.

-

Satiety Signaling: CCK acts as a satiety hormone, signaling to the brain to reduce food intake. This effect is mediated through the activation of vagal afferent neurons.

-

Intestinal Motility: CCK influences intestinal motility, with studies suggesting it can inhibit colonic transit time.

Cholecystokinin in the Pathophysiology of Gastrointestinal Disorders

Alterations in CCK signaling, including changes in plasma CCK levels and receptor expression or sensitivity, are associated with several GI disorders.

Irritable Bowel Syndrome (IBS)

Patients with IBS, particularly the diarrhea-predominant subtype (IBS-D), have been shown to have elevated plasma and mucosal levels of CCK compared to healthy individuals. This hypersensitivity to CCK may contribute to symptoms of abdominal pain and altered bowel habits.

Pancreatitis

In acute pancreatitis, particularly gallstone-induced pancreatitis, plasma CCK levels can be elevated. In chronic pancreatitis, excessive CCK stimulation is thought to contribute to pain by increasing intraductal pressure within a structurally compromised pancreas. However, patients with severe pancreatic insufficiency may exhibit a blunted CCK response to meals, which can be partially restored with pancreatic enzyme replacement therapy.

Gallbladder and Biliary Disorders

Impaired gallbladder motility in response to CCK is a hallmark of functional gallbladder disorder and is implicated in the formation of cholesterol gallstones. This can be due to a decrease in the number of CCK receptors on the gallbladder muscle. Cholecystokinin-cholescintigraphy (CCK-CS) is a key diagnostic tool for assessing gallbladder function.

Functional Dyspepsia

Some patients with functional dyspepsia exhibit hypersensitivity to CCK, where infusion of the hormone can reproduce their symptoms of pain and discomfort. CCK receptor antagonists have shown promise in alleviating these symptoms by accelerating gastric emptying.

Quantitative Data on Cholecystokinin in Gastrointestinal Disorders

The following tables summarize key quantitative data from studies investigating the role of CCK in various GI disorders.

Table 1: Plasma Cholecystokinin (CCK) Concentrations in Healthy Controls and Patients with GI Disorders

| Condition | Subject Group | Fasting Plasma CCK (pmol/L) | Postprandial Plasma CCK (pmol/L) | Reference |

| Healthy | 30 Normal Subjects | 0.9 ± 0.1 | 8.2 ± 1.3 (after fat infusion) | |

| Healthy | 26 Healthy Humans | 1.13 ± 0.10 | 4.92 ± 0.34 (after mixed meal) | |

| Irritable Bowel Syndrome (IBS) | 40 IBS Patients | Significantly higher than controls (p < 0.01) | - | |

| Irritable Bowel Syndrome (IBS-D) | 40 IBS-D Patients | Mucosal CCK: 2.29 ± 0.30 (vs. 1.66 ± 0.17 in controls, p < 0.001) | - | |

| Chronic Pancreatitis (with steatorrhea) | 10 Patients | - | 177 ± 23 pM·150 min (integrated response) | |

| Chronic Pancreatitis (without steatorrhea) | 8 Patients | - | 327 ± 101 pM·150 min (integrated response) | |

| Healthy Controls (for pancreatitis study) | 6 Healthy Subjects | - | 468 ± 41 pM·150 min (integrated response) |

Table 2: CCK Receptor Expression in Gallbladder Disease

| Condition | Receptor | Expression Level | Finding | Reference |

| Gallstone Patients ("Contractors") | CCK Receptor | 27.6 ± 6.8 fmol/mg protein | Higher number of binding sites | |

| Gallstone Patients ("Non-contractors") | CCK Receptor | 4.8 ± 1.0 fmol/mg protein | Lower number of binding sites | |

| Gallbladder Cancer | CCK1R | 88% of samples showed expression | Significantly higher expression compared to normal and cholelithiasis samples (p=0.008) | |

| Cholelithiasis | CCK1R | 80% of samples showed expression | - | |

| Normal Gallbladder | CCK1R | 40% of samples showed expression | - |

Table 3: Effects of CCK and its Antagonists on Gastrointestinal Function

| Intervention | Parameter Measured | Effect | Quantitative Data | Reference |

| CCK-8 Infusion (20-80 pmol/kg·h) | Gastric Emptying | Inhibition | Decrease from 54% to 40% and 22% | |

| Loxiglumide (CCK1R antagonist) | Gastric Emptying (liquid meal) | Acceleration | t1/2 reduced from 115 min to 31 min (p < 0.03) | |

| CCK Infusion (40 ng/kg/h) | Pancreatic Lipase Secretion (Healthy) | Stimulation | Mean peak concentration: 16.9 ± 1.9 x 10^5 IU/L | |

| CCK Infusion (40 ng/kg/h) | Pancreatic Lipase Secretion (Chronic Pancreatitis) | Reduced Stimulation | Mean peak concentration: 2.1 ± 0.6 to 7.9 ± 1.7 x 10^5 IU/L (depending on severity) | |

| CCK-8S (in vitro) | Gut Motility (fish) | Stimulation | Effective concentrations: 2 nM and 20 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCK's role in GI physiology and pathophysiology.

Measurement of Plasma Cholecystokinin by Radioimmunoassay (RIA)

Objective: To quantify the concentration of CCK in plasma samples.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples in EDTA-containing tubes (e.g., Lavender Vacutainer).

-

Immediately place on ice and centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.

-

Add aprotinin (0.6 TIU/mL of blood) to inhibit protease activity.

-

Extract plasma with an equal volume of 96% ethanol or acidify with buffer A (details not specified).

-

Centrifuge the mixture and collect the supernatant.

-

For solid-phase extraction, load the acidified plasma onto a pre-treated C-18 Sep-Pak column.

-

Wash the column with buffer A and elute the peptide with buffer B.

-

-

Radioimmunoassay Procedure:

-

A specific antibody against the C-terminal of CCK that does not cross-react with gastrin is used.

-

A radiolabeled CCK peptide (e.g., [125I]-CCK-33) serves as the tracer.

-

Prepare a standard curve using known concentrations of CCK.

-

Incubate the prepared plasma samples, standards, tracer, and antibody according to the specific assay protocol (e.g., 16-24 hours at 4°C).

-

Separate antibody-bound from free tracer using a secondary antibody precipitation method (e.g., Goat Anti-Rabbit IgG).

-

Centrifuge to pellet the antibody-bound fraction.

-

Measure the radioactivity of the pellet using a gamma counter.

-

Calculate the concentration of CCK in the samples by comparing their radioactivity to the standard curve.

-

Assessment of Gallbladder Motility using Cholecystokinin-Cholescintigraphy (CCK-CS)

Objective: To quantitatively measure gallbladder ejection fraction (GBEF) in response to CCK stimulation.

Methodology:

-

Patient Preparation:

-

Patients should fast for at least 4 hours prior to the test to ensure a filled gallbladder.

-

-

Radiotracer Administration and Imaging:

-

Administer a hepatobiliary imaging agent, such as technetium-99m (Tc-99m) mebrofenin, intravenously.

-

Acquire images of the gallbladder until maximal filling is observed.

-

-

CCK Stimulation and GBEF Calculation:

-

A standardized protocol recommends a 60-minute intravenous infusion of sincalide (a CCK-8 analog) at a dose of 0.02 µg/kg.

-

Acquire dynamic images of the gallbladder throughout the infusion period.

-

Calculate the GBEF using the following formula: GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100

-

A normal GBEF is considered to be ≥38%.

-

In Vitro Assessment of Pancreatic Acinar Cell Secretion

Objective: To measure the secretion of digestive enzymes from isolated pancreatic acini in response to CCK.

Methodology:

-

Isolation of Pancreatic Acini:

-

Euthanize a mouse and dissect the pancreas in a sterile environment.

-

Mince the pancreas into small pieces (1-3 mm).

-

Digest the tissue with collagenase (e.g., 0.75 mg/mL) in a shaking water bath at 37°C for approximately 15 minutes.

-

Terminate the digestion by adding a resuspension medium containing a trypsin inhibitor and BSA.

-

Mechanically disperse the acini by gentle pipetting.

-

Filter the suspension through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

-

Purify the acini by allowing them to settle by gravity or through low-speed centrifugation (e.g., 100 x g for 3 minutes).

-

-

Amylase Secretion Assay:

-

Resuspend the isolated acini in a physiological buffer (e.g., Krebs-Ringer bicarbonate HEPES).

-

Aliquot the acinar suspension into tubes.

-

Stimulate the acini with varying concentrations of CCK-8S (e.g., 10 pM to 10 nM) for a defined period (e.g., 30 minutes) at 37°C.

-

Centrifuge the tubes to separate the acini from the supernatant.

-

Measure the amylase activity in the supernatant and in the cell lysate (total amylase).

-

Express amylase secretion as a percentage of the total amylase content.

-

In Vitro Gut Motility Assay using Organ Bath

Objective: To measure the contractile response of isolated intestinal segments to CCK.

Methodology:

-

Tissue Preparation:

-

Euthanize a small animal (e.g., rat, guinea pig) and dissect a segment of the intestine (e.g., jejunum, colon).

-

Place the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

-

Measurement of Contractions:

-